Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2

Overview

Description

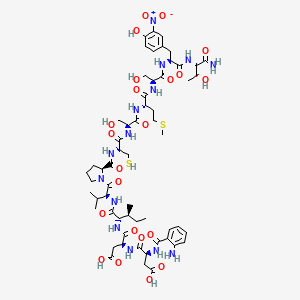

The compound “Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2” is a synthetic peptide used primarily as a substrate in biochemical assays. It is designed to be an internally quenched fluorescence resonance energy transfer (FRET) substrate, which allows for the specific detection of protease activity, particularly NS3-4A protease activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled to the growing chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques like preparative HPLC is crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

The compound “Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2” can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: The nitro group on the tyrosine residue can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophiles like thiols or amines can react with the nitro group under basic conditions.

Major Products Formed

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Regeneration of free thiol groups from disulfide bonds.

Substitution: Formation of substituted tyrosine derivatives.

Scientific Research Applications

Peptide Synthesis

Overview : Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2 serves as a valuable building block in peptide synthesis. Researchers utilize this compound to create specific peptide sequences that are crucial for studying protein interactions and functions.

Applications :

- Design of custom peptides for therapeutic and diagnostic purposes.

- Investigation of peptide-based drugs targeting specific diseases.

Drug Development

Overview : The unique structural properties of this compound make it an essential tool in drug development, particularly in oncology and immunology.

Applications :

- Exploration of new therapeutic agents targeting cancer cells.

- Development of immunotherapeutic strategies to enhance the immune response against tumors.

Biomarker Discovery

Overview : This compound is utilized in assays to identify biomarkers for various diseases, which is vital for early diagnosis and personalized medicine approaches.

Applications :

- Detection of disease-specific biomarkers through enzyme-linked assays.

- Development of diagnostic tools that can be used in clinical settings.

Analytical Chemistry

Overview : this compound is employed in chromatography and mass spectrometry to enhance the detection and quantification of complex biological samples.

Applications :

- Improvement of sensitivity and specificity in analytical methods.

- Quantitative analysis of biomolecules in various biological matrices.

Research on Protein Folding

Overview : The compound aids in studying the mechanisms of protein folding and misfolding, which is essential for understanding diseases like Alzheimer’s and Parkinson’s.

Applications :

- Investigation of the effects of specific amino acid sequences on protein stability.

- Development of therapeutic strategies to prevent protein misfolding.

Case Studies

Mechanism of Action

The mechanism of action of “Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2” involves its use as a FRET substrate. In the presence of a specific protease, the peptide bond between the amino acids is cleaved, resulting in a measurable fluorescence signal. This signal is used to quantify protease activity. The molecular targets are the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond .

Comparison with Similar Compounds

Similar Compounds

Abz-Asp-Glu-Val-Asp-3-nitro-Tyr-Thr-NH2: Another FRET substrate used for detecting caspase activity.

Abz-Gly-Pro-Leu-Gly-Pro-Dap(Dnp)-NH2: Used for detecting matrix metalloproteinase activity.

Abz-Ser-Gly-Pro-Leu-Gly-Pro-Dap(Dnp)-NH2: Another substrate for matrix metalloproteinases.

Uniqueness

The uniqueness of “Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2” lies in its specific design for detecting NS3-4A protease activity. Its sequence and structure are optimized for high specificity and sensitivity in FRET-based assays, making it a valuable tool in biochemical and medical research .

Biological Activity

Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2, also known as Abz-DDIVPCSMSY(NO₂)T-NH₂, is a synthetic peptide that has garnered attention in biochemical research due to its potential applications in various biological systems. This compound is particularly noted for its role as a substrate in the study of protease activities, specifically the NS3-4A protease associated with Hepatitis C Virus (HCV). This article explores its biological activity, including its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula: C58H84N14O22S2

- Molecular Weight: 1291.56 g/mol

- CAS Number: 852572-93-1

This compound functions primarily as a Fluorescence Resonance Energy Transfer (FRET) substrate. The compound's design allows it to be cleaved by specific proteases, which results in a measurable fluorescence change. This property is crucial for studying protease activity in various biological contexts, particularly in viral infections and cancer research.

Protease Activity

The compound is utilized to monitor the activity of NS3-4A protease by providing a direct and specific detection method. The cleavage of the peptide bond within the substrate by the protease leads to an increase in fluorescence intensity, which can be quantitatively measured. This method has been validated in several studies:

- HCV NS3/4A Protease Assay : Research indicates that this compound can effectively differentiate between active and inactive forms of the NS3/4A protease, making it a valuable tool for drug discovery aimed at HCV treatment .

- Cancer Research : The peptide's ability to be selectively cleaved by tumor-associated proteases has led to investigations into its use as a potential therapeutic agent or diagnostic tool in oncology .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this peptide on various cell lines, including HepG2 cells (a liver cancer cell line). The results have shown that while the compound exhibits some cytotoxic properties, it also demonstrates selectivity towards cancerous cells compared to normal cells . This selectivity is attributed to the differential expression of proteases in tumor microenvironments.

Case Studies

Properties

IUPAC Name |

(3S)-3-[(2-aminobenzoyl)amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxy-3-nitrophenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H84N14O22S2/c1-7-27(4)45(69-52(86)35(22-43(79)80)64-50(84)34(21-42(77)78)62-48(82)30-11-8-9-12-31(30)59)57(91)68-44(26(2)3)58(92)71-17-10-13-39(71)56(90)67-38(25-95)55(89)66-36(23-73)53(87)61-32(16-18-96-6)49(83)65-37(24-74)54(88)63-33(51(85)70-46(28(5)75)47(60)81)19-29-14-15-41(76)40(20-29)72(93)94/h8-9,11-12,14-15,20,26-28,32-39,44-46,73-76,95H,7,10,13,16-19,21-25,59H2,1-6H3,(H2,60,81)(H,61,87)(H,62,82)(H,63,88)(H,64,84)(H,65,83)(H,66,89)(H,67,90)(H,68,91)(H,69,86)(H,70,85)(H,77,78)(H,79,80)/t27-,28+,32-,33-,34-,35-,36-,37-,38-,39-,44-,45-,46-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEIPHLEVXWIJI-CCSNTKEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H84N14O22S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.